what is the chemical structure of Ciprofibrate impurity A
what is the chemical structure of Ciprofibrate impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ciprofibrate Impurity A, a known related substance of the lipid-lowering agent Ciprofibrate. This document collates available information on its chemical structure, properties, and analytical methodologies, serving as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.
Chemical Identity and Structure
Ciprofibrate Impurity A is chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.[1][2][3][4][5] Its formation is often associated with the synthesis or degradation of the active pharmaceutical ingredient (API), Ciprofibrate.[1][6][7][8] Understanding the chemical nature of this impurity is crucial for the development of robust analytical methods to control its presence in the final drug product.
The chemical structure of Ciprofibrate Impurity A is presented below:
Caption: Chemical Structure of Ciprofibrate Impurity A.
Physicochemical Properties
A summary of the key physicochemical properties of Ciprofibrate Impurity A is provided in the table below. This data is essential for its identification and quantification in analytical procedures.
| Property | Value | References |
| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [1][2][3][4][5] |
| CAS Number | 1474058-89-3 | [3][4][5][9] |
| Molecular Formula | C₁₂H₁₄O₃ | [3][4][5][9] |
| Molecular Weight | 206.24 g/mol | [3][5][9] |
| Canonical SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | [3] |
| Appearance | Off-white solid | [9] |
| Solubility | Soluble in Methanol | [9] |
Synthesis and Formation
A specific, publicly available, detailed synthesis protocol for Ciprofibrate Impurity A has not been identified in the reviewed literature. However, its structure suggests potential formation pathways related to the synthesis of Ciprofibrate or as a degradation product. Forced degradation studies on Ciprofibrate have shown that the parent drug is unstable under acidic and basic hydrolysis, as well as oxidative conditions, leading to the formation of various degradation products.[1][6][7][8] It is plausible that Ciprofibrate Impurity A could be one of these degradation products, although its direct isolation and characterization from such studies have not been explicitly detailed in the available literature.
The synthesis of Ciprofibrate itself involves several steps, and Impurity A could potentially arise as a byproduct if starting materials or intermediates containing a vinyl group are used or formed. A patent for the synthesis of Ciprofibrate describes a multi-step process starting from styrene, which undergoes cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.[10] Variations or incomplete reactions in these steps could theoretically lead to the formation of impurities like Impurity A.
Experimental Protocols: Analytical Characterization
The identification and quantification of Ciprofibrate Impurity A are critical for ensuring the quality and safety of Ciprofibrate drug products. Pharmacopoeial methods and published research provide a framework for its analysis, primarily through High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) outline an HPLC method for the analysis of Ciprofibrate and its related substances, including Impurity A.[11][12]
Chromatographic Conditions:
| Parameter | Description |
| Stationary Phase | Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm |
| Column Dimensions | 0.15 m x 4.6 mm |
| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 2.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.5 mL/min |
| Detection | UV Spectrophotometer at 230 nm |
| Injection Volume | 10 µL |
| Relative Retention Time | Impurity A = about 0.7 (relative to Ciprofibrate) |
System Suitability:
-
Resolution: Baseline separation between the peaks due to impurity C and ciprofibrate.[12]
Quantification:
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A correction factor of 2.3 is applied to the peak area of impurity A for content calculation.[12]
Characterization Data from Reference Standards
Commercial suppliers of Ciprofibrate Impurity A reference standards typically provide a Certificate of Analysis (CoA) with comprehensive characterization data. This data package often includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To determine thermal stability.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no publicly available information in the scientific literature regarding the specific interaction of Ciprofibrate Impurity A with any biological signaling pathways. The toxicological and pharmacological profiles of this specific impurity have not been characterized. The primary focus of regulatory bodies is to control the levels of such impurities in the final drug product to ensure patient safety, based on general principles of impurity qualification.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship in the analysis of Ciprofibrate impurities and a general workflow for impurity identification and characterization.
Caption: Logical relationship in Ciprofibrate analysis.
Caption: General workflow for impurity identification.
Conclusion
References
- 1. scielo.br [scielo.br]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

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